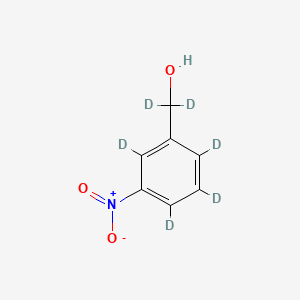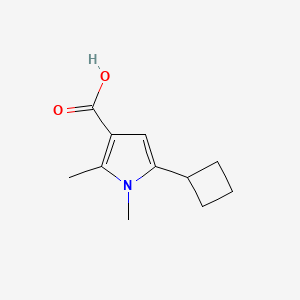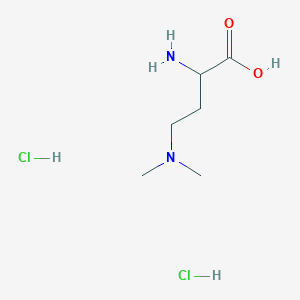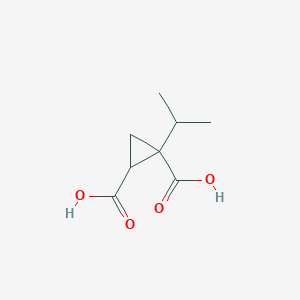![molecular formula C14H13N3O B12313801 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a phenethyl group attached at the 5-position and a hydroxyl group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of aminopyrazoles with enaminones, formyl ketones, or 1,3-diketones . One common method includes the condensation of 3-aminopyrazole with an appropriate enaminone under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, can be adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-Aminoazolo[1,5-a]pyrimidin-7-ones
Uniqueness
5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the hydroxyl group at the 7-position can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets .
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-(2-phenylethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3O/c18-14-10-12(16-13-8-9-15-17(13)14)7-6-11-4-2-1-3-5-11/h1-5,8-10,15H,6-7H2 |
InChI-Schlüssel |
ZUFDGZWZYWPRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)N3C(=N2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)


![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)



![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)


![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

